In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 1-Methoxy-2-oxopropyl Acetate
In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 1-Methoxy-2-oxopropyl Acetate
Executive Summary
1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4) is a highly specialized, polyfunctional organic intermediate characterized by an α-methoxy-α-acetoxy ketone framework. Functioning as a mixed acetal-acylal of pyruvaldehyde, this unique structural motif renders it an exceptionally potent electrophile in advanced organic synthesis. This whitepaper provides a comprehensive analysis of its structural elucidation, physicochemical properties, self-validating synthetic protocols, and downstream applications in drug development as an oxocarbenium ion precursor.
Chemical Identity & Structural Elucidation
While its standard IUPAC name is 1-methoxy-2-oxopropyl acetate, it is frequently indexed in industrial databases as 2-propanone, 1-(acetyloxy)-1-methoxy-[1].
The SMILES string COC(OC(C)=O)C(C)=O reveals a highly oxidized three-carbon backbone[2]:
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C1 (The Reactive Center): A methine carbon simultaneously bonded to a methoxy group (-OCH 3 ) and an acetate leaving group (-OAc).
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C2: A ketone carbonyl (=O).
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C3: A terminal methyl group.
This configuration creates a highly polarized C1–O(Ac) bond. The adjacent C2 carbonyl exerts a strong electron-withdrawing inductive effect, which typically destabilizes adjacent positive charge. However, the lone pairs on the C1 methoxy oxygen provide potent resonance stabilization. This delicate electronic balance allows for the controlled generation of a reactive oxocarbenium intermediate under Lewis acidic conditions, making it a highly tunable reagent for synthetic chemists.
Physicochemical Properties
The following data summarizes the core quantitative metrics of 1-methoxy-2-oxopropyl acetate, essential for predicting its behavior in various solvent systems and reaction conditions [3].
| Property | Value | Structural/Functional Implication |
| Chemical Name | 1-Methoxy-2-oxopropyl acetate | Standard nomenclature |
| CAS Registry Number | 89544-85-4 | Unique identifier for procurement and SDS |
| Molecular Formula | C 6 H 10 O 4 | Indicates a highly oxygenated framework |
| Molecular Weight | 146.14 g/mol | Low MW; typically presents as a volatile liquid |
| InChIKey | CBLLRRBTLHEHGE-UHFFFAOYAP | Standardized database querying hash |
| Hydrogen Bond Donors | 0 | Aprotic nature; compatible with strong bases |
| Hydrogen Bond Acceptors | 4 | High polarity; highly soluble in ethereal solvents |
| Rotatable Bonds | 4 | Flexible backbone permitting multiple conformations |
Mechanistic Synthesis: Acetolysis of Methylglyoxal Dimethyl Acetal
The most reliable, scalable method to synthesize 1-methoxy-2-oxopropyl acetate is the Lewis acid-catalyzed acetolysis of 1,1-dimethoxy-2-propanone (methylglyoxal dimethyl acetal) using acetic anhydride.
Causality of Experimental Choices: Traditional protic acids (e.g., H 2 SO 4 ) often lead to the complete deprotection of the acetal to the corresponding aldehyde, or they trigger unwanted enolization and aldol condensation of the ketone. By employing Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a mild, anhydrous Lewis acid, we selectively activate one methoxy group for displacement by the acetate nucleophile without disturbing the adjacent ketone [4].
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system with built-in quality control checkpoints.
Step 1: Reagent Preparation & Initiation
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Charge a flame-dried Schlenk flask with 1,1-dimethoxy-2-propanone (10.0 mmol, 1.0 equiv) and freshly distilled acetic anhydride (12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (20 mL).
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Cool the system to 0 °C using an ice-water bath under a continuous argon purge.
Step 2: Catalytic Activation 3. Add TMSOTf (0.5 mmol, 0.05 equiv) dropwise via a gas-tight syringe. 4. Validation Checkpoint 1: Observe the reaction mixture. A slight color change (pale yellow) and a mild exotherm should occur. If no exotherm is detected, the TMSOTf has likely hydrolyzed to triflic acid and hexamethyldisiloxane; halt the experiment and procure a fresh catalyst.
Step 3: Reaction Progression 5. Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. 6. Validation Checkpoint 2: Withdraw a 50 µL aliquot, quench in saturated NaHCO 3 , extract with DCM, and analyze via GC-MS. The reaction is complete when the starting material peak (m/z 118) is fully replaced by the product peak (m/z 146).
Step 4: Quenching & Isolation 7. Quench the reaction by adding 15 mL of saturated aqueous NaHCO 3 . Stir vigorously until CO 2 evolution ceases to neutralize residual Ac 2 O and TMSOTf. 8. Separate the layers. Extract the aqueous phase with DCM (2 × 10 mL). 9. Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
Step 5: Purification 10. Purify the crude oil via short-path vacuum distillation to yield 1-methoxy-2-oxopropyl acetate as a clear liquid.
Self-validating synthetic workflow for 1-methoxy-2-oxopropyl acetate.
Analytical Characterization
To verify the structural integrity of the synthesized batch, cross-reference the isolated product against these expected spectroscopic parameters:
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1 H NMR (400 MHz, CDCl 3 ): δ 5.80 (s, 1H, -CH (OCH 3 )(OAc)), 3.45 (s, 3H, -OCH 3 ), 2.25 (s, 3H, -CO-CH 3 ), 2.15 (s, 3H, -O-CO-CH 3 ).
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13 C NMR (100 MHz, CDCl 3 ): δ 202.5 (Ketone C =O), 170.1 (Ester C =O), 98.4 (Acetal C -H), 56.2 (-OC H 3 ), 25.1 (Ketone -C H 3 ), 20.8 (Ester -C H 3 ).
Applications in Drug Development & Synthetic Chemistry
In medicinal chemistry, the pyruvaldehyde motif is frequently utilized to construct complex heterocycles (e.g., imidazoles, oxazoles, and quinoxalines) found in modern kinase inhibitors. 1-Methoxy-2-oxopropyl acetate serves as an advanced, shelf-stable precursor for these structural motifs.
Upon treatment with a Lewis acid (such as BF 3 ·OEt 2 ), the acetate group departs, generating a highly reactive oxocarbenium ion. This intermediate can be trapped by various nucleophiles—such as electron-rich arenes via Friedel-Crafts alkylation, or primary amines—to form highly functionalized α-substituted ketones.
Mechanism of oxocarbenium ion generation and nucleophilic trapping.
Safety, Handling, and Stability
Due to the presence of the mixed acetal-acylal group, 1-methoxy-2-oxopropyl acetate is hydrolytically labile[5].
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Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent ambient moisture from hydrolyzing the acetate group.
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Handling: Use standard laboratory PPE. Avoid exposure to strong aqueous acids or bases during handling, as this will rapidly degrade the molecule into pyruvaldehyde, methanol, and acetic acid.
References
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ChemBK Database. "89544-85-4, 2-Propanone, 1-(acetyloxy)-1-methoxy-." ChemBK. Available at:[Link]
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ChemSynthesis. "1-methoxy-2-oxopropyl acetate - C6H10O4 Synthesis and Structure." Chemical Synthesis Database. Available at: [Link]
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Organic Syntheses. "General Protocols for Acetal and Acylal Exchange." Organic Syntheses Portal. Available at: [Link]
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XiXiSys. "CAS: 89544-85-4 Safety Data Sheet (SDS) and Handling Guidelines." XiXiSys Chemical Database. Available at:[Link]
